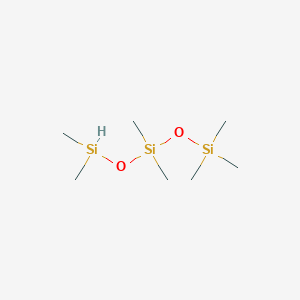

1,1,1,3,3,5,5-Heptamethyltrisiloxane

Description

BenchChem offers high-quality 1,1,1,3,3,5,5-Heptamethyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,5,5-Heptamethyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethylsilyloxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMHZINPCTWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128147-45-5 | |

| Details | Compound: Poly[oxy(dimethylsilylene)], α-(dimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Record name | Poly[oxy(dimethylsilylene)], α-(dimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128147-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2895-07-0 | |

| Record name | 1,1,1,3,3,5,5-Heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2895-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: Beyond the Formula – Understanding a Key Siloxane Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of Heptamethyltrisiloxane

In the landscape of specialty chemicals, 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS: 1873-88-7), often referred to as MD'M (H), stands out for its unique combination of properties.[1][2] This linear siloxane is not merely a chemical curiosity; it is a pivotal intermediate and reagent in organic synthesis, a building block for advanced materials, and an enabling ingredient in pharmaceutical and personal care formulations.[2][3][4] Its utility stems directly from its distinct molecular architecture: a flexible siloxane (Si-O-Si) backbone capped with nonpolar methyl groups, and a reactive silicon-hydride (Si-H) bond that serves as a gateway for a multitude of chemical transformations.[2][5]

For researchers, scientists, and drug development professionals, a granular understanding of its core physicochemical properties—notably its boiling point and density—is paramount. These are not just numbers on a data sheet; they are critical parameters that dictate handling procedures, purification techniques, reaction conditions, and the ultimate performance in complex formulations like drug delivery systems.[3][4]

This guide provides a comprehensive examination of the boiling point and density of 1,1,1,3,5,5,5-Heptamethyltrisiloxane. We will move beyond simple data presentation to explore the underlying molecular principles, detail robust experimental methodologies for their determination, and discuss the practical implications of these properties in a research and development context.

A Note on Nomenclature: While the topic specifies "1,1,1,3,3,5,5-Heptamethyltrisiloxane," the overwhelmingly prevalent and commercially significant isomer is 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS: 1873-88-7) . This guide will focus on this well-documented and widely used compound.

Core Physicochemical Data Summary

The fundamental physical properties of a compound are the cornerstone of its application. For 1,1,1,3,5,5,5-Heptamethyltrisiloxane, these values are well-established in the literature, reflecting its status as a key chemical entity.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 142 °C | At standard atmospheric pressure (lit.) | [6][7][8][9] |

| 415.78 K (142.63 °C) | Normal Boiling Point | [10] | |

| Density | 0.819 g/mL | at 25 °C (lit.) | [6][7][9] |

| Molecular Weight | 222.50 g/mol | [6][7][8] | |

| CAS Number | 1873-88-7 | [1][5][6] |

The consistency of these values across multiple authoritative sources, such as Sigma-Aldrich, American Elements, and the NIST Chemistry WebBook, underscores their reliability.[6][7][11] The "lit." notation signifies that these are widely accepted, literature-reported values.

Theoretical Underpinnings: Why Siloxanes Behave as They Do

To appreciate the practical aspects of these properties, it is essential to understand their molecular origins.

-

Boiling Point (142 °C): The boiling point of a substance is a measure of the energy required to overcome intermolecular forces in the liquid phase. For heptamethyltrisiloxane, these forces are primarily weak van der Waals forces (specifically, London dispersion forces) between the methyl groups. The Si-O bonds have some polar character, but the overall molecule is largely nonpolar due to the shielding effect of the methyl groups. The relatively low boiling point compared to hydrocarbons of similar molecular weight is a hallmark of siloxanes, attributable to the exceptional flexibility of the Si-O-Si bond angle, which prevents efficient packing and minimizes intermolecular contact points.

-

Density (0.819 g/mL at 25 °C): The density is lower than that of water, which is a direct consequence of the molecular structure. The silicon and oxygen atoms are heavier than carbon, but the long Si-O and Si-C bond lengths, combined with the aforementioned flexibility of the siloxane backbone, lead to a greater molecular volume than a comparable hydrocarbon. This "free volume" results in a lower mass-per-unit-volume. Precise temperature control during density measurement is critical, as thermal expansion will cause the volume to increase and the density to decrease as temperature rises.

Experimental Determination: A Protocol for Integrity

The trustworthiness of experimental data hinges on a robust and self-validating methodology. The following protocols outline the standard procedures for determining the boiling point and density of a volatile liquid like 1,1,1,3,5,5,5-Heptamethyltrisiloxane.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical flow for a comprehensive and validated determination of the boiling point and density.

Caption: Workflow for the validated determination of boiling point and density.

Protocol 1: Boiling Point Determination via Simple Distillation

This method is chosen for its directness and ability to simultaneously purify the sample and determine its boiling point, providing an internal check on purity. A sharp, constant boiling point indicates a pure compound.

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Sample Charging: Fill the distillation flask to approximately one-half to two-thirds of its volume with 1,1,1,3,5,5,5-Heptamethyltrisiloxane and add a few boiling chips to ensure smooth boiling.

-

Atmospheric Pressure Recording: Record the ambient atmospheric pressure using a calibrated barometer. This is a critical step , as the boiling point is pressure-dependent.

-

Heating: Gently heat the flask. Observe the liquid and vapor.

-

Measurement: The boiling point is the temperature at which the vapor temperature is constant while a steady rate of distillation (e.g., 1-2 drops per second) is maintained. Record this stable temperature reading.

-

Data Correction (Trustworthiness Pillar): The observed boiling point must be corrected to standard pressure (760 mmHg). For small deviations, a simplified correction factor can be used. A more rigorous approach involves the Clausius-Clapeyron equation or established nomographs for pressure correction. This step ensures the data is standardized and comparable to literature values.

Protocol 2: Density Determination via Pycnometer

The pycnometer method is a highly accurate technique for determining the density of liquids, chosen here for its precision.

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL). Weigh the empty, dry pycnometer on an analytical balance to at least four decimal places.

-

Calibration (Self-Validating System): Fill the pycnometer with high-purity, degassed deionized water. Place it in a constant temperature water bath set precisely to 25.0 °C and allow it to equilibrate for at least 20 minutes. Carefully adjust the water level to the calibration mark, dry the exterior, and weigh it. The difference in weight gives the mass of the water. Using the known density of water at 25.0 °C (0.997047 g/mL), calculate the precise internal volume of the pycnometer. This calibration is the foundation of the measurement's accuracy.

-

Sample Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with the 1,1,1,3,5,5,5-Heptamethyltrisiloxane sample.

-

Temperature Equilibration: Place the filled pycnometer in the 25.0 °C water bath and allow it to equilibrate as done in the calibration step.

-

Final Weighing: Adjust the sample volume to the calibration mark, carefully dry the exterior, and weigh the filled pycnometer.

-

Calculation:

-

Mass of siloxane = (Weight of filled pycnometer) - (Weight of empty pycnometer).

-

Density = (Mass of siloxane) / (Calibrated volume of pycnometer).

-

Perform the measurement in triplicate to ensure reproducibility and report the average and standard deviation.

-

Applications and Implications in Research and Drug Development

An understanding of these core properties is essential for the effective application of 1,1,1,3,5,5,5-Heptamethyltrisiloxane.

-

Reaction Chemistry: As a reagent in hydrosilylation reactions, its boiling point dictates the thermal conditions that can be applied.[2] Knowing the boiling point is crucial for refluxing reactions and for its removal post-reaction via distillation.

-

Formulation Science: In drug development, siloxanes can be used as excipients or in drug delivery systems.[3][4] The density is a fundamental parameter for calculating mass-volume relationships, ensuring accurate and consistent concentrations in formulations such as emulsions or microemulsions.[3]

-

Material Science: When used as a precursor for modified silicone polymers or surfactants, its volatility (related to boiling point) and density are key factors in processing and application methods, such as in coatings where solvent evaporation rates are critical.[][13]

Conclusion

The boiling point (142 °C) and density (0.819 g/mL at 25 °C) of 1,1,1,3,5,5,5-Heptamethyltrisiloxane are more than mere physical constants; they are foundational data points that inform its synthesis, purification, handling, and application across diverse scientific fields. For the researcher, scientist, or drug development professional, a thorough grasp of these properties, the theory behind them, and the robust methods for their verification is indispensable. This knowledge ensures not only the integrity of experimental work but also accelerates the translation of this versatile molecule's potential into tangible innovations.

References

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane . American Elements. [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane . Chemical Point. [Link]

-

Chemical Properties of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7) . Cheméo. [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane 97% . MilliporeSigma. [Link]

-

Heptamethyltrisiloxane: A Versatile Intermediate for Diverse Industrial Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6327366 . PubChem. [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane . NIST WebBook. [Link]

Sources

- 1. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. What are the main applications of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 4. Heptamethyltrisiloxane FOR MEDICINE - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 5. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 6. 1,1,1,3,5,5,5-Heptamethyltrisiloxan 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. americanelements.com [americanelements.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. What is heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 10. 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 13. Research on the Impact of Heptamethyltrisiloxane on Plants - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

A Tale of Two Isomers: A Technical Guide to CAS 2895-07-0 and CAS 1873-88-7 for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organosilicon chemistry, seemingly minor structural variations can lead to profound differences in reactivity and application. This guide delves into the core distinctions between two isomeric heptamethyltrisiloxanes: 1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS 2895-07-0) and 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7). While sharing the same molecular formula, their unique structural arrangements dictate their chemical behavior and, consequently, their roles in scientific research and industrial applications. This document aims to provide a comprehensive technical overview, grounded in scientific principles, to empower researchers and developers in their selection and application of these versatile compounds.

Part 1: Unveiling the Chemical Identity

At first glance, the nomenclature of these two compounds reveals their isomeric nature. Both are trisiloxanes, meaning they possess a backbone of three silicon atoms linked by two oxygen atoms, and are substituted with seven methyl groups. The key differentiator lies in the placement of a hydrogen atom on one of the silicon atoms.

-

CAS 2895-07-0: 1,1,1,3,3,5,5-Heptamethyltrisiloxane is a fully methylated trisiloxane at the terminal silicon atoms. Its structure is characterized by its symmetry and relative inertness.

-

CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane , also known as methylbis(trimethylsiloxy)silane, features a reactive silicon-hydrogen (Si-H) bond on the central silicon atom.[1][2] This functional group is the cornerstone of its distinct chemical reactivity.

Below is a visual representation of their molecular structures.

Part 2: A Comparative Analysis of Physicochemical Properties

The structural variance between these isomers gives rise to subtle but measurable differences in their physical properties. These parameters are critical for predicting their behavior in various formulations and reaction conditions.

| Property | CAS 2895-07-0 (1,1,1,3,3,5,5-Heptamethyltrisiloxane) | CAS 1873-88-7 (1,1,1,3,5,5,5-Heptamethyltrisiloxane) |

| Molecular Formula | C₇H₂₂O₂Si₃ | C₇H₂₂O₂Si₃ |

| Molecular Weight | 222.51 g/mol [3] | 222.50 g/mol [4] |

| Appearance | Colorless liquid[5] | Colorless, clear liquid[2] |

| Boiling Point | 134-135 °C[6] | 142 °C[7][8] |

| Density | 0.820 g/cm³[6] | 0.819 g/mL at 25 °C[7][8] |

| Refractive Index | Not specified | n20/D 1.382[7][8] |

| Flash Point | 21 °C[6] | 22 °C (closed cup) |

| Solubility | Almost insoluble in water (0.033 g/L at 25°C)[5] | Insoluble in water; miscible with acetone, ethanol, diethyl ether[7][8] |

Part 3: The Crucial Difference in Chemical Reactivity

The presence of the Si-H bond in 1,1,1,3,5,5,5-heptamethyltrisiloxane (CAS 1873-88-7) is the defining feature that sets it apart from its isomer. This bond is highly susceptible to a variety of chemical transformations, most notably hydrosilylation.

Hydrosilylation: A Gateway to Functionalization

Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[9] This reaction, typically catalyzed by platinum-group metals, is a cornerstone of organosilicon chemistry.[2][9] 1,1,1,3,5,5,5-Heptamethyltrisiloxane serves as a key building block in this process, allowing for the synthesis of a wide array of functionalized siloxanes. A prime example is its reaction with allyl polyethers to produce polyether-modified trisiloxane surfactants.[2]

In stark contrast, 1,1,1,3,3,5,5-heptamethyltrisiloxane (CAS 2895-07-0) lacks this reactive Si-H bond and is therefore inert to hydrosilylation. Its utility lies in applications where chemical stability is paramount.

Part 4: Synthesis and Manufacturing Considerations

The synthetic routes to these isomers are dictated by their target structures.

Synthesis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7):

This isomer can be synthesized through several methods. One common approach involves the reaction of dichloromethylsilane with trimethylsilanol in the presence of a base like pyridine to neutralize the HCl byproduct.[5]

Experimental Protocol (Illustrative):

-

A solution of trimethylsilanol and pyridine in an appropriate solvent (e.g., hexane) is prepared in a reaction vessel and cooled.

-

A solution of dichloromethylsilane in the same solvent is added dropwise to the cooled mixture while maintaining a low temperature.

-

The reaction mixture is gradually warmed to room temperature and stirred for a prolonged period (e.g., 16 hours).[5]

-

The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

-

The filtrate is washed with water and dried over a suitable drying agent (e.g., sodium sulfate).

-

The final product is purified by distillation.[5]

Another industrially relevant method involves the catalyzed equilibration of hexamethyldisiloxane and a methylhydrogen polysiloxane fluid, often using a solid acid catalyst like a strong acid ion-exchange resin.[10][11][12] This allows for continuous production processes.[11]

Synthesis of 1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS 2895-07-0):

While specific, detailed synthetic procedures for this isomer are less commonly published in readily available literature, its synthesis can be inferred from established organosilicon chemistry principles. A likely route would involve the co-hydrolysis of trimethylchlorosilane and dimethyldichlorosilane, followed by fractional distillation to isolate the desired linear trisiloxane. The stoichiometry of the starting materials would be crucial in maximizing the yield of the target compound over other linear or cyclic siloxanes.

Part 5: Divergent Applications in Science and Industry

The distinct chemical properties of these two isomers lead to their deployment in different fields.

Applications of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7):

The reactivity of the Si-H bond makes this compound a valuable intermediate in chemical synthesis.[7] Its primary applications include:

-

Surfactant Production: It is a fundamental raw material for synthesizing polyether-modified trisiloxane surfactants.[2][8] These "super-spreaders" are widely used as agricultural adjuvants to enhance the efficacy of pesticides, as well as in coatings and personal care products.[13]

-

Organic Synthesis: It is used in various organic reactions, including the platinum-catalyzed aromatic C-H silylation of arenes and as a reducing agent.[3][7][8]

-

Silicone Polymer Modification: It can be incorporated into silicone polymers to introduce reactive sites for cross-linking or further functionalization.

Applications of 1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS 2895-07-0):

The chemical stability and physical properties of this isomer make it suitable for applications where inertness is desired:

-

Cosmetics and Personal Care: It acts as a conditioning agent and emollient in products like lotions and hair care, providing a smooth, non-greasy feel and forming a protective barrier on the skin to reduce moisture loss.[5][10]

-

Lubricants and Release Agents: Its low viscosity and thermal stability make it an effective lubricant and release agent in various industrial processes.[10]

-

Surface Modification: It can be used to create hydrophobic surfaces on a variety of substrates.[5]

-

Electronic Materials: It finds use as a protective coating for electronic components.[5]

Part 6: Toxicological and Safety Profile

For both compounds, appropriate safety precautions should be observed, as is standard for handling chemical reagents. They are generally classified as flammable liquids.[14][15]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7): Safety data indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[14][16] Animal studies suggest moderate acute toxicity.[4][17] It is also noted to be moderately toxic to aquatic life.[4]

-

1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS 2895-07-0): This isomer is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15][18] It is considered a highly flammable liquid and vapor.[18]

Researchers and professionals should always consult the latest Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Conclusion

The cases of 1,1,1,3,3,5,5-Heptamethyltrisiloxane and 1,1,1,3,5,5,5-Heptamethyltrisiloxane serve as a compelling illustration of structure-function relationships in chemistry. The presence or absence of a single reactive Si-H bond fundamentally alters their chemical personality, bifurcating their applications into distinct realms. While the former excels as a stable, inert ingredient in formulations, the latter's reactivity makes it an indispensable building block for advanced functional materials. A thorough understanding of these core differences is essential for any scientist or developer working at the forefront of materials science, chemical synthesis, and product formulation.

References

-

Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

- CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst. (n.d.). Google Patents.

-

CFS-887, Bis(trimethylsiloxy)methylsilane, Cas No. 1873-88-7. (n.d.). Co-Formula. Retrieved from [Link]

- CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane. (n.d.). Google Patents.

-

Is heptamethyltrisiloxane toxic to humans?. (n.d.). Biyuan. Retrieved from [Link]

-

1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE, 90%. (2015, January 14). Gelest, Inc. Retrieved from [Link]

-

How do safety data sheets (SDS) for heptamethyltrisiloxane look like?. (n.d.). Biyuan. Retrieved from [Link]

-

What is heptamethyltrisiloxane?. (n.d.). Biyuan. Retrieved from [Link]

-

Safety Data Sheet: Heptamethyltrisiloxane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Heptamethyltrisiloxane in Industrial Coatings. (n.d.). Biyuan. Retrieved from [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

1,1,1,3,3,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6328734. (n.d.). PubChem. Retrieved from [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6327366. (n.d.). PubChem. Retrieved from [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane. (n.d.). NIST WebBook. Retrieved from [Link]

-

The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alkalisci.com [alkalisci.com]

- 4. Is heptamethyltrisiloxane toxic to humans? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 5. 1,1,1,3,5,5,5-Heptamethyltrisiloxane synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst - Google Patents [patents.google.com]

- 12. CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane - Google Patents [patents.google.com]

- 13. What is heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 14. chemos.de [chemos.de]

- 15. 1,1,1,3,3,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6328734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Heptamethyltrisiloxane in Industrial Coatings - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 17. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 18. gelest.com [gelest.com]

Deciphering Siloxane Nomenclature: A Comparative Analysis of MDM' and MDHM Architectures

Executive Summary

In organosilicon chemistry and advanced materials science, the precise architecture of a siloxane backbone dictates its macroscopic physical properties, reactivity, and performance in end-use applications. For researchers and drug development professionals utilizing silicone-based surfactants, drug delivery vehicles, or surface modifiers, distinguishing between structural isomers is critical. This whitepaper provides an in-depth technical analysis of two fundamental hydride-functionalized trisiloxanes: MDM' and MDHM . By deconstructing their nomenclature, structural causality, and reactivity profiles, this guide establishes a rigorous framework for their application in catalytic hydrosilylation.

The M, D, T, Q Nomenclature System

To understand the structural dichotomy between MDM' and MDHM, one must first master the standard shorthand notation used in siloxane polymer chemistry (1[1]). Siloxanes are defined by their oxygen-shared silicon units:

-

M (Monofunctional): Trimethylsiloxy unit,

. These act as chain terminators (end-caps). -

D (Difunctional): Dimethylsiloxy unit,

. These form the linear backbone. -

T (Trifunctional) & Q (Quadrifunctional): Form branched or cross-linked resin networks.

When a methyl group is substituted by a reactive hydrogen atom (a hydride), a prime symbol (

Structural Dichotomy: MDM' vs. MDHM

While both MDM' and MDHM are heptamethyltrisiloxanes (containing three silicon atoms and seven methyl groups), the spatial location of the reactive Si-H bond fundamentally alters their chemical behavior.

-

MDHM (M-D'-M): Chemically known as 1,1,1,3,5,5,5-heptamethyltrisiloxane (). The hydride is located on the central silicon atom.

-

MDM' (M-D-M'): Chemically known as 1,1,1,3,3,5,5-heptamethyltrisiloxane (2[2]). The hydride is located on a terminal silicon atom.

Quantitative Data: Comparative Properties

The following table summarizes the physicochemical distinctions between the two isomers:

| Property | MDHM (M-D'-M) | MDM' (M-D-M') |

| CAS Registry Number | 1873-88-7 | 2895-07-0 |

| IUPAC Nomenclature | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1,1,1,3,3,5,5-Heptamethyltrisiloxane |

| Molecular Weight | 222.51 g/mol | 222.51 g/mol |

| Si-H Bond Position | Central (D unit) | Terminal (M unit) |

| Steric Hindrance | High (Shielded by bulky terminal M units) | Low (Exposed at the chain terminus) |

| Resulting Copolymer | Pendant / T-Shaped ("Rake" type) | Linear AB Block Copolymer |

| Primary Application | Agricultural super-spreaders, wetting agents | End-capping agents, linear block synthesis |

Mechanistic Causality: How Structure Dictates Reactivity

The position of the Si-H bond is not merely a structural trivia; it is the primary causal factor in downstream application performance.

When MDHM undergoes hydrosilylation with an allyl polyether, the resulting copolymer adopts a "T-shaped" architecture. Because the hydrophilic polyether chain is grafted to the center of the hydrophobic siloxane backbone, the molecule is forced to lie completely flat at the air-water interface. This unique geometry creates an "umbrella effect," driving surface tension down to ~20 mN/m and enabling the extreme "super-spreading" behavior critical for agricultural adjuvants and topical drug delivery vehicles (3[3]).

Conversely, hydrosilylation of MDM' yields a linear AB block copolymer. While this molecule still functions as a surfactant, it aligns vertically at the interface (hydrophilic head in water, hydrophobic tail in air), behaving like a traditional hydrocarbon surfactant and lacking the super-spreading kinetics of MDHM.

Experimental Workflow: Hydrosilylation Protocol

To synthesize a self-validating, high-purity polyether-modified trisiloxane from MDHM, researchers must strictly control reaction conditions to prevent side reactions. The following protocol outlines the catalytic hydrosilylation of MDHM using Karstedt's catalyst (4[4]).

Step 1: Reagent Preparation & Dehydration

-

Action: Dry the allyl polyether under vacuum (0.1 mmHg) at 90°C for 2 hours.

-

Causality: Trace moisture reacts with the Si-H bond of MDHM in the presence of platinum to form silanols (Si-OH) and highly flammable hydrogen gas (

). This side reaction destroys the stoichiometric ratio and poses a severe safety hazard.

Step 2: Inert Atmosphere Setup

-

Action: Cool the reactor to 40°C and purge with high-purity Nitrogen (

ppm). Add MDHM at a 1:1.05 molar ratio (slight excess of polyether). -

Causality: Oxygen and ambient moisture can poison the Pt(0) catalyst, leading to incomplete conversion and unreacted siloxane, which causes phase separation in the final product.

Step 3: Catalyst Injection

-

Action: Inject Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) to achieve 10-20 ppm Pt in the reaction mass.

-

Causality: Karstedt's catalyst is highly selective for the anti-Markovnikov addition of the Si-H bond across the terminal allyl double bond, ensuring the polyether chain is attached at the primary carbon.

Step 4: Exothermic Temperature Control

-

Action: Gradually heat to 75°C to initiate the reaction. The reaction is highly exothermic; use active cooling to maintain the temperature strictly between 75°C and 85°C.

-

Causality: Allowing the temperature to exceed 90°C provides the activation energy necessary for the allyl double bond to isomerize into an internal propenyl double bond. Propenyl groups are sterically hindered and completely unreactive toward hydrosilylation, permanently capping the yield.

Step 5: Self-Validating FTIR Monitoring

-

Action: Extract aliquots every 30 minutes and analyze via Fourier Transform Infrared (FTIR) spectroscopy.

-

Causality: The reaction acts as a self-validating system. The sharp, distinct Si-H stretching frequency at

will quantitatively diminish as the reaction proceeds. The reaction is deemed complete only when this peak completely disappears, confirming

Figure 1: Experimental workflow and causality for the catalytic hydrosilylation of MDHM.

References

- "Siloxane - Wikipedia." Wikipedia, The Free Encyclopedia.

- "1,1,1,3,5,5,5-Heptamethyltrisiloxane 97% - Sigma-Aldrich." Sigma-Aldrich.

- "CAS 2895-07-0 1,1,1,3,3,5,5-Heptamethyltrisiloxane - Alfa Chemistry." Alfa Chemistry.

- "What is the production process of heptamethyltrisiloxane?" Heptamethyltrisiloxane Information Center.

- "Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology." ResearchGate.

Sources

Safety data sheet (SDS) for 1,1,1,3,3,5,5-Heptamethyltrisiloxane

An In-Depth Technical Guide to the Safe Handling of 1,1,1,3,3,5,5-Heptamethyltrisiloxane for Scientific Professionals

Introduction: Beyond the Label

1,1,1,3,3,5,5-Heptamethyltrisiloxane is a linear organosiloxane compound valued in specialized scientific and industrial applications for its unique properties.[1][2] As a chemical intermediate, it serves as a foundational block in the synthesis of more complex silicone-based materials.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding beyond a cursory glance at a Safety Data Sheet (SDS). This guide, intended for researchers, scientists, and drug development professionals, deconstructs the core safety principles for this compound. It provides not just protocols, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in the laboratory.

The compound is identified by the CAS Number 2895-07-0 and the EC Number 220-774-5.[1][3] It is crucial to distinguish it from its isomer, 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7), as their properties and hazard profiles can differ. This guide focuses specifically on the linear 1,1,1,3,3,5,5 isomer.

Section 1: A Granular Analysis of the Hazard Profile

Understanding the intrinsic chemical nature of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is the bedrock of its safe management. Its hazards are primarily centered on its high flammability and its effects upon direct contact with biological tissues.

Inherent Flammability and Explosive Potential

This compound is classified as a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[1] This classification is not arbitrary; it is dictated by its specific physicochemical properties, which create a significant fire and explosion risk if not managed with stringent controls.

The primary driver of this hazard is its low flash point. While some sources provide varying data depending on the specific isomer and purity, it is consistently categorized as highly flammable.[1][4] The vapor is heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" phenomenon. The causality is clear: at ambient laboratory temperatures, the liquid readily evaporates, forming a vapor-air mixture that can be explosive within its flammability limits.[1]

Table 1: Physicochemical Properties Influencing Flammability

| Property | Value | Implication for Safe Handling |

| GHS Classification | Flammable Liquid, Category 2 | Requires stringent controls to prevent ignition.[1] |

| Hazard Statement | H225: Highly flammable liquid and vapor | All work must be conducted away from open flames, sparks, and heat sources.[1] |

| Explosion Hazard | May form flammable/explosive vapor-air mixture | Requires excellent ventilation and control of ignition sources.[1] |

| Molecular Formula | C7H22O2Si3 | A relatively small, volatile organosiloxane molecule.[1] |

| Molecular Weight | 222.50 g/mol | Contributes to vapor density.[3] |

Reactivity and Chemical Incompatibilities

The stability of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is conditional. While stable in sealed containers under a dry, inert atmosphere, it is incompatible with several classes of chemicals.[1] Understanding these incompatibilities is critical to prevent runaway reactions, container pressurization, or the generation of hazardous byproducts.

-

Oxidizing Agents: These substances can react vigorously with the organosiloxane, potentially leading to ignition or explosion.

-

Alkalis and Metal Salts: These can catalyze decomposition or rearrangement reactions.[1]

-

Precious Metals: May act as catalysts for unintended reactions.[1]

Upon exposure to elevated temperatures or open flame, irritating fumes and organic acid vapors may be generated.[1] Hazardous decomposition products include carbon monoxide, formaldehyde, and silicon dioxide.[1]

Human Health Hazards: A Toxicological Overview

While comprehensive long-term toxicological data is limited, the acute hazards are well-defined. The primary routes of exposure are inhalation and direct contact with skin and eyes.

-

Skin and Eye Irritation: The compound is classified as causing skin and eye irritation.[5] Direct contact can lead to redness, discomfort, and potential damage. The lipophilic nature of the siloxane allows it to disrupt the lipid bilayers of cell membranes, leading to an irritant response.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5]

-

Ingestion: May be harmful if swallowed.[1]

Table 2: Summary of Toxicological Information

| Hazard Classification | GHS Hazard Statement(s) | Key Symptoms & Effects |

| Skin Corrosion/Irritation | H315: Causes skin irritation | May cause skin irritation upon contact.[1][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | May cause eye irritation.[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of vapors may irritate the respiratory system.[5] |

| Acute Toxicity | Not Classified | May be harmful if swallowed.[1] No comprehensive data is available for inhalation or dermal routes. |

| Chronic Toxicity (Carcinogenicity, Mutagenicity) | Not Classified | Insufficient data available to classify for long-term effects.[1] |

Section 2: Proactive Exposure Control and Handling Protocols

A proactive safety culture relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. This is not merely a checklist but a systematic approach to designing safe experimental workflows.

The Hierarchy of Controls in Practice

-

Elimination/Substitution: The most effective control. Is it possible to use a less flammable or less irritating solvent or intermediate?

-

Engineering Controls: If substitution is not feasible, physically isolate the hazard. This is the cornerstone of safe handling for this compound.

-

Administrative Controls: Implement safe work practices and protocols.

-

Personal Protective Equipment (PPE): The last line of defense, used to protect the individual when other controls cannot eliminate the risk entirely.

Workflow for Establishing a Safe Workspace

The following diagram outlines the logical flow for setting up a laboratory environment for handling 1,1,1,3,3,5,5-Heptamethyltrisiloxane.

Caption: Logical workflow for safe workspace setup.

Protocol: Safe Chemical Transfer

The high flammability of this liquid necessitates meticulous procedures during transfer to prevent the buildup of static electricity, which can serve as an ignition source.

Methodology:

-

Workspace Preparation: Ensure the transfer is conducted within a certified chemical fume hood.

-

Grounding and Bonding: Securely connect a grounding strap to the source container, the receiving container, and a verified building ground. This equalizes the electrical potential and prevents static discharge.

-

Equipment Selection: Use only non-sparking tools made of materials like bronze or brass.[5][6]

-

Ventilation: Ensure the fume hood sash is at the appropriate height to maximize capture velocity while protecting the operator.

-

Dispensing: Slowly dispense the liquid to minimize splashing and vapor generation.

-

Sealing: Immediately and tightly seal both the source and receiving containers post-transfer.

-

Cleanup: Clean any minor drips or spills immediately with an appropriate absorbent material.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must be deliberate and based on the specific hazards.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] These materials provide adequate resistance to incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before each use.

-

Eye Protection: Chemical safety goggles are mandatory.[1] Standard safety glasses do not provide sufficient protection from splashes. A face shield should be worn over goggles if there is a significant splash risk.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[5]

-

Respiratory Protection: If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below occupational limits, a NIOSH-certified organic vapor respirator should be used.[1]

Section 3: Emergency Response and Preparedness

Even with robust controls, the potential for accidents remains. A well-rehearsed emergency plan is a non-negotiable component of laboratory safety.

Emergency Protocol: Accidental Release or Spill

The response to a spill must be swift, decisive, and safe. The following decision tree outlines the appropriate actions.

Caption: Decision tree for spill response protocol.

Spill Cleanup Methodology:

-

Evacuate and Ventilate: Ensure adequate ventilation and remove all sources of ignition.[5]

-

Containment: Prevent further spread by diking the spill with an inert, non-combustible absorbent material like clay, sand, or vermiculite.

-

Absorption: Cover the spill with the absorbent material.

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[5][6]

-

Decontamination: Clean the spill area thoroughly with soap and water.

First-Aid Measures: Rationale and Action

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5] Seek immediate medical attention.

-

Skin Contact: The goal is rapid decontamination. Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[5] Seek medical attention if irritation develops or persists.

-

Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Firefighting Strategy

In case of a fire, the immediate priority is personal safety.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5] Water spray can be used to cool fire-exposed containers, but a solid stream of water may be ineffective and spread the flammable liquid.[1]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 4: Environmental Considerations and Compliant Disposal

Responsible chemical management extends to the end of its lifecycle.

Ecological Profile

Discharge into the environment must be strictly avoided.[5] While detailed data on persistence and bioaccumulation is not always readily available, siloxanes as a class can pose risks to aquatic ecosystems.[7] The primary directive is to prevent the chemical from entering drains, soil, or waterways.[5]

Protocol for Waste Disposal

All waste containing 1,1,1,3,3,5,5-Heptamethyltrisiloxane must be treated as hazardous waste.

-

Collection: Collect all waste material (including contaminated absorbents) in a dedicated, properly labeled, and sealed container.

-

Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal facility.[1] Incineration is a common disposal method.[1] Adhere strictly to all local, state, and federal regulations.

Conclusion

A deep, mechanistic understanding of the Safety Data Sheet for 1,1,1,3,3,5,5-Heptamethyltrisiloxane transforms it from a static compliance document into a dynamic tool for risk assessment and management. For the research scientist, this knowledge is not peripheral but central to experimental integrity and personal safety. By integrating the principles of hazard analysis, proactive engineering controls, and robust emergency preparedness, professionals can confidently and safely leverage the utility of this versatile compound.

References

- Echemi. (2019). 1,1,1,3,3,5,5-Heptamethyltrisiloxane Safety Data Sheets.

-

Gelest, Inc. (2015). Safety Data Sheet: 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE, 90%. Retrieved from [Link]

-

Heptamethyltrisiloxane Safety Data Sheets: A Comprehensive Guide for Industrial Users. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,5,5-Heptamethyltrisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

-

Does heptamethyltrisiloxane cause pollution to the environment? (n.d.). Retrieved from [Link]

-

Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7). Retrieved from [Link]

-

Gelest, Inc. (2024). Safety Data Sheet: 1,1,1,3,3,5,5-heptamethyltrisiloxane, 90%. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 3-(n-PROPYL)HEPTAMETHYLTRISILOXANE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Heptamethyltrisiloxane. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 3. 1,1,1,3,3,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6328734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane [cymitquimica.com]

Introduction: The Strategic Importance of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

An In-depth Technical Guide to the Synthesis of Terminal Heptamethyltrisiloxane

1,1,1,3,5,5,5-Heptamethyltrisiloxane, often abbreviated as MD'M or HMTS, is a pivotal organosilicon intermediate. Its unique structure, featuring a reactive silicon-hydride (Si-H) bond flanked by two trimethylsiloxy groups, makes it a cornerstone for the synthesis of advanced materials.[1][2] The high reactivity of the Si-H bond serves as a gateway for functionalization, most notably through hydrosilylation reactions, to produce a vast array of specialty chemicals.[3][4] This guide provides an in-depth exploration of the primary synthesis routes to this versatile molecule, focusing on the underlying chemical principles, process optimization, and practical experimental protocols for researchers and drug development professionals. The compound is the basic raw material for synthesizing polyether-modified trisiloxanes, which are high-performance surfactants used as agricultural adjuvants, coatings additives, and in personal care formulations.[5][6][]

Primary Synthesis Route I: Acid-Catalyzed Siloxane Equilibration

The most prevalent industrial method for synthesizing heptamethyltrisiloxane is the acid-catalyzed equilibration (or redistribution) of siloxane bonds. This thermodynamically driven process involves the cleavage and reformation of Si-O-Si linkages until an equilibrium mixture of various siloxanes is achieved.

Mechanism and Rationale

The core of this process is the reaction between a siloxane bond "donor" rich in 'D' units (-(CH₃)₂SiO-) and 'H' units (-(CH₃)(H)SiO-), such as a polyhydrosiloxane, and a siloxane bond "acceptor" that provides 'M' units (-(CH₃)₃SiO-), which is typically hexamethyldisiloxane (MM).[8] An acid catalyst protonates a siloxane oxygen, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another siloxane oxygen. This continuous scrambling of siloxane bonds eventually leads to the formation of the desired MD'M product.

The strategic choice in this synthesis is to use a large excess of hexamethyldisiloxane (MM). This stoichiometric imbalance shifts the equilibrium towards the formation of short-chain siloxanes capped with 'M' groups, thereby maximizing the yield of the desired MD'M molecule.

Catalyst Systems: From Mineral Acids to Solid-State Solutions

Conventional Catalysis: Concentrated sulfuric acid has traditionally been used as the catalyst for this reaction.[5] It is inexpensive and effective; however, its use presents significant challenges. The corrosive nature of sulfuric acid necessitates specialized reactors, and its removal from the product mixture requires a cumbersome neutralization and washing process, which generates considerable waste.[5][8]

Modern Heterogeneous Catalysis: To overcome these limitations, solid acid catalysts have been widely adopted.[8] These materials, such as strong acidic cation-exchange resins or sulfonated carbons, offer several advantages:

-

Simplified Purification: The catalyst can be easily removed by simple filtration.[8]

-

Reduced Waste: Eliminates the need for neutralization and washing steps.

-

Catalyst Reusability: Solid acids can often be regenerated and reused, lowering operational costs.[8]

-

Continuous Processing: These catalysts are ideal for use in fixed-bed reactors, enabling continuous production, which offers better control and efficiency compared to batch processes.[2]

A patented method describes a continuous process using a fixed-bed reactor with a strong acid ion exchange resin, achieving high conversion rates and simplifying product separation.[2]

Experimental Workflow: Equilibration Route

Below is a diagram illustrating the typical workflow for the acid-catalyzed equilibration synthesis of heptamethyltrisiloxane.

Caption: Workflow for Solid Acid-Catalyzed Synthesis.

Process Optimization Data

Response Surface Methodology (RSM) has been employed to fine-tune reaction parameters to maximize yield.[8][9] The following table summarizes optimized conditions from various studies.

| Parameter | Optimized Value | Source |

| Reactant Ratio (m(DH):m(MM)) | 1:13.45 | [8][9] |

| Reaction Temperature | 60 - 65°C | [8] |

| Reaction Time | 10 hours | [8][9] |

| Catalyst Loading (Solid Acid) | 7.09% (by weight) | [8][9] |

| Achieved Yield | ~41% | [8][9] |

Detailed Experimental Protocol: Solid Acid Catalysis

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

-

Charging Reagents: In a representative batch, charge the flask with hexamethyldisiloxane (MM) and a highly hydrogen-containing polyhydrosiloxane (DH) at a mass ratio of approximately 13.45:1.[8][9]

-

Catalyst Addition: Add a strong acidic cation exchange resin, corresponding to 7.09% of the total reactant mass.[8][9]

-

Reaction: Heat the mixture to 62.5°C with vigorous stirring. Maintain these conditions for 10 hours to allow the reaction to reach equilibrium.[8][9]

-

Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid acid catalyst by filtration.

-

Purification: Transfer the filtrate to a distillation apparatus. Perform fractional distillation under reduced pressure to separate the lower-boiling unreacted hexamethyldisiloxane from the product, heptamethyltrisiloxane (b.p. 142°C), and higher-boiling polysiloxanes.[8] A final purity of >99% can be obtained.[2][5]

Primary Synthesis Route II: Hydrolysis & Condensation of Chlorosilanes

This classic organosilicon chemistry route builds the trisiloxane backbone from smaller chlorosilane precursors. It offers high selectivity but requires careful management of corrosive byproducts like hydrochloric acid (HCl).

Mechanism and Rationale

This strategy hinges on two fundamental reactions: the hydrolysis of a Si-Cl bond to form a silanol (Si-OH), followed by the condensation of two silanols (or a silanol and a chlorosilane) to form a siloxane (Si-O-Si) bond.

Two primary variations of this method exist:

-

Reaction of Dichloromethylsilane with Trimethylsilanol: This is a highly controlled, stepwise approach.[10][11] Dichloromethylsilane ((CH₃)HSiCl₂) is reacted with two equivalents of trimethylsilanol ((CH₃)₃SiOH). The trimethylsilanol acts as the 'M' group donor, capping the central 'D' unit provided by the dichloromethylsilane. A tertiary amine like pyridine is typically used as an HCl scavenger to drive the reaction to completion.[10]

-

Co-hydrolysis of Chlorosilanes: This method involves the simultaneous hydrolysis of trimethylchlorosilane ((CH₃)₃SiCl) and methyldichlorosilane ((CH₃)HSiCl₂).[12][13] Controlling the stoichiometry and reaction conditions (e.g., low temperature) is critical to favor the formation of the desired asymmetric trisiloxane over symmetric products like hexamethyldisiloxane (MM) and various cyclic or linear polysiloxanes.[13]

Reaction Mechanism: Dichloromethylsilane Route

Caption: Condensation of Dichloromethylsilane and Trimethylsilanol.

Detailed Experimental Protocol: Dichloromethylsilane and Trimethylsilanol

This protocol is adapted from established laboratory procedures.[10]

-

Reactor Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, prepare a solution of trimethylsilanol (2.2 equivalents) and pyridine (2.1 equivalents) in anhydrous hexane.

-

Cooling: Cool the solution to -30°C using an appropriate cooling bath. This low temperature is crucial to control the exothermicity of the reaction and improve selectivity.

-

Reactant Addition: Slowly add a solution of dichloromethylsilane (1.0 equivalent) in hexane dropwise from the dropping funnel. Maintain the temperature below -20°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[10]

-

Workup: A precipitate of pyridine hydrochloride will form. Remove the solid by filtration.

-

Purification: Wash the filtrate with water to remove any remaining pyridine salts, then with brine. Dry the organic layer over anhydrous sodium sulfate. The final product can be isolated by distillation at atmospheric pressure, yielding heptamethyltrisiloxane.[10] A yield of 34% has been reported for this method.[10]

The Role of Hydrosilylation in Synthesis

While heptamethyltrisiloxane is a primary reagent for hydrosilylation, this reaction can also be a key step in a multi-stage synthesis of the molecule itself or its precursors.[3][14] For example, a process may involve the hydrosilylation of an unsaturated silane followed by hydrolysis and condensation steps.[12]

Hydrosilylation is the platinum-catalyzed addition of a Si-H bond across an unsaturated bond (e.g., C=C).[15] Catalysts like Karstedt's or Speier's catalyst are highly efficient for this transformation.[14][15]

Illustrative Hydrosilylation Reaction

Caption: General Mechanism of Platinum-Catalyzed Hydrosilylation.

Post-Synthesis Purification and Quality Control

Regardless of the synthesis route, a robust purification strategy is essential to achieve the high purity (>99%) required for most applications.

-

Neutralization: For routes using mineral acid catalysts or generating HCl, the crude product must be neutralized. This is typically done by washing with a mild base solution, such as 5% sodium bicarbonate or sodium carbonate, until the pH is neutral.[5][12][13]

-

Washing & Drying: The neutralized organic phase is washed with deionized water to remove salts and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12][13]

-

Vacuum Distillation: The final and most critical step is fractional distillation under reduced pressure.[8][12] This technique effectively separates the target heptamethyltrisiloxane from unreacted starting materials, lower-boiling byproducts, and higher-molecular-weight polysiloxane oligomers.[13]

-

Quality Control: The purity and identity of the final product are confirmed using standard analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of the Si-H bond (stretch typically around 2100-2200 cm⁻¹) and the disappearance of starting materials.[9] Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR) spectroscopy provides definitive structural confirmation.[14][16]

Conclusion

The synthesis of terminal heptamethyltrisiloxane can be accomplished through several viable routes, each with distinct advantages and challenges. The acid-catalyzed equilibration of polysiloxanes, particularly with modern solid acid catalysts, represents the most efficient and scalable method for industrial production, offering simplified purification and the potential for continuous manufacturing. The hydrolysis and condensation of chlorosilanes provides a more controlled, albeit lower-yielding, laboratory-scale synthesis. The choice of synthesis route ultimately depends on the desired scale of production, available starting materials, and the specific purity requirements of the final application. A thorough understanding of the underlying reaction mechanisms and a meticulous approach to purification are paramount to successfully producing this critical organosilicon intermediate.

References

-

Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

-

What is the production process of heptamethyltrisiloxane? (n.d.). Biyuan. Retrieved March 6, 2026, from [Link]

- CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane. (2016). Google Patents.

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane, 1 X 50 mL (370886-50ML). (n.d.). Alkali Scientific. Retrieved March 6, 2026, from [Link]

-

The Role of Heptamethyltrisiloxane in Modern Organic Synthesis. (2026, February 19). PharmaChem. Retrieved March 6, 2026, from [Link]

- US8420748B2 - Process for preparing branched Si-H functional polysiloxanes and use thereof for preparing liquid SiC- or SiOC-linked, branched modified organomodified polysiloxanes. (2013). Google Patents.

-

Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

-

Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. (2011). mediaTUM. Retrieved March 6, 2026, from [Link]

- CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst. (2012). Google Patents.

-

How does heptamethyltrisiloxane interact with other additives? (n.d.). Biyuan. Retrieved March 6, 2026, from [Link]

-

Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023). PMC. Retrieved March 6, 2026, from [Link]

-

Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. (2024). MDPI. Retrieved March 6, 2026, from [Link]

-

Octene hydrosilylation with 1,1,1,3,5,5,5-heptamethyltrisiloxane. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

-

Synthesis and Surface Properties of Trisiloxane-modified Oligo(ethylene oxide). (n.d.). SD-Journal. Retrieved March 6, 2026, from [Link]

-

Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes. (2020). MDPI. Retrieved March 6, 2026, from [Link]

- US20150051357A1 - High activity catalyst for hydrosilylation reactions and methods of making the same. (2015). Google Patents.

-

Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). MDPI. Retrieved March 6, 2026, from [Link]

-

Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023). ACS Publications. Retrieved March 6, 2026, from [Link]

-

Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. (2022). PMC. Retrieved March 6, 2026, from [Link]

-

Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved March 6, 2026, from [Link]

-

Synthesis and Preparation of Grignard Reagent. (2021). Research and Reviews: Journal of Chemistry. Retrieved March 6, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]

-

GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved March 6, 2026, from [Link]

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. How does heptamethyltrisiloxane interact with other additives? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 5. CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 8. What is the production process of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,1,1,3,5,5,5-Heptamethyltrisiloxane synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Heptamethyltrisiloxane FOR INDUSTRY - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 13. Heptamethyltrisiloxane FOR PESTICIDES - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Hydrosilylation Protocols Using 1,1,1,3,3,5,5-Heptamethyltrisiloxane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Executive Summary

1,1,1,3,3,5,5-Heptamethyltrisiloxane (often abbreviated as MD'M or bis(trimethylsiloxy)methylsilane, CAS: 1873-88-7) is a highly versatile, sterically hindered silicon-hydride (Si-H) donor. It is a critical building block in the synthesis of siloxane-hybrid materials, agricultural adjuvants, and complex pharmaceutical intermediates[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Successful hydrosilylation requires a deep understanding of the physicochemical causality dictating catalyst activation, regioselectivity, and phase separation. This document synthesizes field-proven insights to provide self-validating protocols for both traditional noble-metal and emerging base-metal catalytic systems.

Mechanistic Grounding: The Causality of Selectivity

The addition of the Si-H bond of MD'M across an alkene double bond is governed by the steric bulk of its bis(trimethylsiloxy) groups. This steric hindrance is a distinct advantage: it strongly drives the reaction toward the anti-Markovnikov product (terminal addition), minimizing undesired internal β-addition isomers[2].

Depending on the chosen catalyst, the mechanism proceeds via two primary pathways:

-

The Chalk-Harrod Mechanism (Pt, Rh, Fe): Involves oxidative addition of the Si-H bond to the metal center, followed by olefin coordination, migratory insertion, and reductive elimination. The steric bulk of MD'M forces the bulky silyl group to the less hindered terminal carbon during migratory insertion.

-

Radical Autocatalytic Pathway (Mn): Light-initiated homolytic cleavage generates a metal-centered radical that abstracts hydrogen from MD'M, creating a silyl radical that attacks the olefin[3].

Catalytic cycle for MD'M hydrosilylation highlighting regioselective steps.

Catalyst Selection and Quantitative Performance

Historically, Karstedt's catalyst (Pt₂(dvtms)₃) has been the gold standard due to its immense turnover frequencies (TOF)[1]. However, modern drug development and sustainable chemistry demand alternatives to mitigate heavy metal contamination. Recent breakthroughs have introduced iron pincer complexes[4] and photo-initiated manganese systems[3] that offer comparable yields without the economic and environmental burden of platinum.

Table 1: Quantitative Comparison of Catalysts for MD'M Hydrosilylation

| Catalyst System | Loading | Reaction Conditions | Yield (%) | Selectivity | Ref. |

| Karstedt's Catalyst (Pt) | 50 ppm | 90°C, O₂ atm, Toluene or Neat | >95% | Anti-Markovnikov | [5] |

| Mn₂(CO)₁₀ / HFIP | 5 mol% | 30°C, White LED, Air, Neat | ≥95% | Anti-Markovnikov | [3] |

| (iPrPDI)FeBr₂ / NaHBEt₃ | 5 mol% | 25°C, N₂ atm, n-hexane | 86% | Anti-Markovnikov | [4] |

| Pt/Glycerol (Heterophase) | 0.01 mol% | 30°C, Air, Glycerol biphasic | >95% | Anti-Markovnikov | [6] |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical cues, researchers can ensure the reaction is proceeding correctly before committing to downstream purification.

Step-by-step experimental workflow for self-validating hydrosilylation.

Protocol A: Platinum-Catalyzed Hydrosilylation (Karstedt's Catalyst)

Best for: High-throughput synthesis and sterically demanding substrates.

Scientific Rationale: Karstedt's catalyst is highly active but prone to degrading into inactive "platinum black" colloids. Purging the system with a mild oxygen atmosphere (or air) stabilizes the Pt(0) species, preventing aggregation and ensuring high turnover numbers[5].

Step-by-Step Methodology:

-

Preparation: To a dried Schlenk flask equipped with a magnetic stir bar, add the terminal alkene (1.0 eq., e.g., 1-octene).

-

Silane Addition: Add 1,1,1,3,3,5,5-heptamethyltrisiloxane (1.1 eq.). Causality: A slight excess of MD'M compensates for trace moisture that may cause competitive dehydrogenative coupling.

-

Oxygenation: If utilizing a solvent (e.g., 5.0 mL Toluene), purge the mixture with O₂ or dry air for 5 minutes.

-

Catalyst Injection: Inject Karstedt's catalyst solution (50 ppm relative to Si-H) dropwise.

-

Reaction: Heat the mixture to 90°C and stir overnight.

-

Validation Checkpoint: Take a 10 µL aliquot and analyze via FT-IR. The complete disappearance of the strong Si-H stretching band at ~2120 cm⁻¹ confirms reaction completion.

-

Purification: Evaporate volatiles under reduced pressure. Purify the crude product via silica gel column chromatography (petroleum ether/CH₂Cl₂ 8:2) to yield the pure siloxane functionalized product[5].

Protocol B: Sustainable White-Light Initiated Manganese Catalysis

Best for: Drug development applications requiring zero noble-metal residue.

Scientific Rationale: Mn₂(CO)₁₀ is an inexpensive, bench-stable pre-catalyst. Under white LED irradiation, the Mn-Mn bond cleaves to form reactive radicals. The addition of Hexafluoroisopropanol (HFIP) acts as a critical proton-coupled electron transfer (PCET) activator, enabling quantitative yields at room temperature without inert gas protection[3].

Step-by-Step Methodology:

-

Preparation: In a transparent borosilicate culture tube, combine the alkene (1.0 eq., 0.45 mmol) and 1,1,1,3,3,5,5-heptamethyltrisiloxane (1.0 eq., 100 mg).

-

Catalyst & Activator Addition: Add Mn₂(CO)₁₀ (5 mol%, 0.025 eq.) followed by HFIP (5 mol%, 20 µL). Causality: HFIP must be added last as it immediately activates the Mn species upon light exposure.

-

Irradiation: Stir the mixture at 30°C under standard white LED irradiation for 24 hours. The reaction can be conducted completely open to the air[3].

-

Validation Checkpoint: The mixture will form a biphasic system. The upper layer contains the pure anti-Markovnikov product, while the lower phase contains the Mn-species dissolved in HFIP.

-

Separation: Centrifuge the mixture (4500 rpm, 20 min). Decant the upper product layer.

-

Purification: Dry the decanted liquid at 40°C under vacuum (20 mbar) to remove trace HFIP and unreacted volatiles. This yields the product in ≥95% purity without the need for column chromatography[3].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compounds, the following analytical signatures must be verified:

-

FT-IR Spectroscopy: Monitor the Si-H stretch at 2110–2140 cm⁻¹ . A successful reaction results in a flat baseline in this region.

-

¹H NMR (CDCl₃): The Si-CH₂ protons of the newly formed anti-Markovnikov product will appear as a characteristic multiplet shielded at ~0.4 to 0.6 ppm . The disappearance of terminal alkene protons (multiplets at ~4.9 and 5.8 ppm) confirms full conversion.

-

²⁹Si NMR: Highly diagnostic for MD'M derivatives. The central silicon atom (D unit) will shift upon alkylation, typically resonating around -21 to -22 ppm , confirming β-addition (anti-Markovnikov) over α-addition[7].

References

-

LookChem. (n.d.). Cas 1873-88-7, Bis(trimethylsiloxy)methylsilane. LookChem. [Link]

-

SciSpace. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives.[Link]

-

National Institutes of Health (PMC). (2022). Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials.[Link]

-

Southern Federal University / Elsevier. (2023). White-Light initiated Mn2(CO)10/HFIP-Catalyzed anti-Markovnikov hydrosilylation of alkenes.[Link]

-

Royal Society of Chemistry. (2022). Applications of iron pincer complexes in hydrosilylation reactions. [Link]

-

ResearchGate. (2024). Recyclable Pt/Glycerol-Catalytic System for Heterophase Hydrosilylation.[Link]

Sources

- 1. 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | 17955-88-3 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. nano.sfedu.ru [nano.sfedu.ru]

- 4. Applications of iron pincer complexes in hydrosilylation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04239H [pubs.rsc.org]

- 5. Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

Application Note: Synthesis of Polystyrene-b-Polydimethylsiloxane-b-Polystyrene (PS-b-PDMS-b-PS) ABA Block Copolymers for Advanced Drug Delivery Systems

Introduction

ABA triblock copolymers composed of glassy polystyrene (A block) and elastomeric polydimethylsiloxane (B block) are a class of thermoplastic elastomers with significant potential in the biomedical field.[1][2] The distinct properties of the constituent blocks—the hydrophobicity and rigidity of polystyrene and the flexibility, low glass transition temperature, and biocompatibility of polydimethylsiloxane (PDMS)—drive their self-assembly into well-defined nanostructures.[3][4] This microphase separation makes them excellent candidates for creating advanced drug delivery vehicles such as polymersomes and self-healing hydrogels.[1][5][6]

This application note provides a comprehensive guide for the synthesis of PS-b-PDMS-b-PS triblock copolymers via living anionic polymerization. We will delve into the mechanistic principles, provide a detailed experimental protocol, and outline the necessary characterization techniques for researchers, scientists, and drug development professionals.

Scientific Principles and Rationale

The synthesis of well-defined block copolymers with controlled molecular weight and low polydispersity is most effectively achieved through living polymerization techniques.[7][8] Anionic polymerization is particularly well-suited for the synthesis of PS-b-PDMS-b-PS due to the stability of the propagating anionic chain ends of both styrene and cyclic siloxanes.[9]

The 'B' Block: Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

The central PDMS block is synthesized through the anionic ring-opening polymerization (AROP) of a cyclosiloxane monomer. While octamethylcyclotetrasiloxane (D4) is a common industrial precursor for PDMS, for the synthesis of well-defined block copolymers, hexamethylcyclotrisiloxane (D3) is often preferred.[10] The higher ring strain of D3 leads to a much faster and more controlled polymerization, minimizing side reactions such as chain scrambling that can occur with D4.[10]

The polymerization is initiated by a potent nucleophile, typically an organolithium compound, which attacks the silicon-oxygen bond in the cyclosiloxane, opening the ring and generating a silanolate anion. This living anionic chain end then propagates by sequentially adding more cyclosiloxane monomers.

The 'A' Blocks: Anionic Polymerization of Styrene

The terminal polystyrene blocks are synthesized by the anionic polymerization of styrene. This is a classic living polymerization where an organolithium initiator adds to the vinyl group of styrene, creating a styryl carbanion. This carbanion then rapidly polymerizes further styrene monomers.

ABA Architecture Synthesis Strategy